N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
Description
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a dichlorophenyl group and a fluorobenzamide moiety
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-12-3-7-15(16(22)9-12)20-25-17-10-14(6-8-18(17)27-20)24-19(26)11-1-4-13(23)5-2-11/h1-10H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEULCVQJBFWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with 2,4-dichlorobenzoyl chloride under acidic conditions.
Introduction of the Fluorobenzamide Moiety: The synthesized benzoxazole derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the benzoxazole ring.
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2,5-diiodobenzamide
Uniqueness
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is unique due to the presence of both dichlorophenyl and fluorobenzamide groups, which confer distinct electronic and steric properties. These features can enhance its biological activity and specificity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
